molecular formula C10H7F4N B12970287 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole

5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B12970287
M. Wt: 217.16 g/mol
InChI Key: RSBQOXRQDDZCHO-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-alkynylarylketones in the presence of a catalyst. The reaction conditions often include the use of solvents like 1,4-dioxane or tetrahydrofuran (THF) and catalysts such as hydrochloric acid (HCl) or other acids .

Industrial Production Methods

For industrial production, continuous-flow synthesis strategies are often employed. These methods offer better control over reaction conditions, leading to higher yields and purity. Continuous-flow reactors enhance mass and heat transfer rates, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-2-(trifluoromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H7F4N

Molecular Weight

217.16 g/mol

IUPAC Name

5-fluoro-3-methyl-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H7F4N/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12,13)14/h2-4,15H,1H3

InChI Key

RSBQOXRQDDZCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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